1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-tert-butyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O/c1-14(2,3)19-13(21)18-7-9-20-8-6-17-12(20)11-10-15-4-5-16-11/h4-6,8,10H,7,9H2,1-3H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYBAOAQIMSFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCN1C=CN=C1C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the pyrazinyl and imidazolyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include tert-butyl isocyanate, pyrazine derivatives, and imidazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted urea derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that urea derivatives, including 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of imidazole have been shown to inhibit tumor growth in xenograft models, suggesting a promising avenue for developing anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that certain urea derivatives possess the ability to inhibit bacterial and fungal growth. For example, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating potential use in treating infections .

Urease Inhibition

Urease inhibitors are crucial in managing conditions like kidney stones and certain infections. Research on urea derivatives has revealed that they can effectively inhibit urease activity. The compound's structure suggests it may offer similar inhibitory effects, which could be beneficial in pharmaceutical applications targeting urease-related disorders .

Agricultural Applications

Pesticide Development

There is growing interest in the application of urea derivatives as pesticides. Compounds similar to this compound have been synthesized and tested for their efficacy against agricultural pests. These studies indicate that such compounds can act as effective insecticides or fungicides, providing an alternative to traditional chemical pesticides while potentially reducing environmental impact .

Material Science

Polymer Chemistry

The unique structural properties of this compound make it suitable for applications in polymer science. Researchers are exploring its potential as a building block for synthesizing novel polymers with enhanced properties, such as thermal stability and mechanical strength. The incorporation of urea functionalities into polymer matrices can lead to materials with improved performance characteristics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the synthesis of a series of imidazole-based urea derivatives and their evaluation against various cancer cell lines. The results indicated that specific modifications to the urea moiety significantly enhanced anticancer activity, with IC50 values lower than those of existing chemotherapeutics .

Case Study 2: Urease Inhibition

In another study focusing on urease inhibitors, a range of urea derivatives was synthesized and tested for their inhibitory effects on urease activity. The findings suggested that structural variations influenced potency, highlighting the potential of compounds like this compound as candidates for further development in treating urease-related conditions .

Wirkmechanismus

The mechanism of action of 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Urea-Imidazole Derivatives

*Calculated molecular weight based on formula.

Key Observations :

- Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to the methoxyphenyl group in BJ49861, which may favor membrane penetration but reduce solubility . Pyrazine-containing derivatives (target compound, BJ49861) exhibit distinct electronic properties vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP estimated using fragment-based methods.

Key Observations :

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations :

Biologische Aktivität

1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its effectiveness against various biological targets.

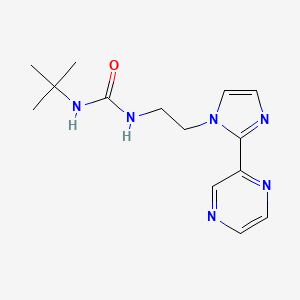

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a tert-butyl group, a pyrazinyl moiety, and an imidazolyl group, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds featuring pyrazole and urea linkages exhibit notable antimicrobial properties. For instance, related pyrazolyl-ureas have shown moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 250 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Bacillus subtilis | 250 |

| Candida albicans | 250 |

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. A study evaluating similar structures highlighted that certain pyrazolyl-ureas inhibited pro-inflammatory cytokines such as TNFα and IL-17 with IC50 values in the nanomolar range. Specifically, compounds with structural similarities showed IC50 values of 0.013 µM against human IKK-2 .

| Cytokine | IC50 (µM) |

|---|---|

| TNFα | 0.013 |

| IL-17 | 0.044 |

Anticancer Activity

The antiproliferative effects of related urea compounds have been documented, demonstrating varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives exhibited IC50 values of approximately 16.23 µM against U937 cells, indicating moderate potency compared to established chemotherapeutics like etoposide .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit kinases involved in inflammatory pathways, which may explain their anti-inflammatory effects.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial properties could stem from interference with bacterial cell wall synthesis or function.

Study on Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, researchers synthesized a series of pyrazolyl-ureas and evaluated their antimicrobial properties. The study found that modifications in the side chains significantly influenced the efficacy against both gram-positive and gram-negative bacteria.

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory potential of similar compounds through in vitro assays measuring cytokine release from activated immune cells. The results indicated that specific modifications to the urea structure enhanced inhibitory activity on TNFα production.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole-pyrazine core followed by urea linkage formation. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., DCC) or other coupling agents to form urea bonds under anhydrous conditions .

- Purification : Flash chromatography (silica gel) with gradients like petroleum ether/ethyl acetate (90:10 to 60:40) to isolate intermediates and final products .

- Optimization : Adjusting solvents (e.g., DMF or ethanol for reflux), reaction times (2–24 hours), and stoichiometric ratios (1.05–1.2 eq of nucleophiles) to improve yields .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with F NMR if fluorinated intermediates are used .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures final purity (>95%) .

Q. What are the primary challenges in synthesizing heterocyclic urea derivatives, and how can they be mitigated?

- Byproduct formation : Competing reactions (e.g., over-alkylation) are minimized by controlling reaction temperature (0–25°C) and using inert atmospheres .

- Low solubility : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility during coupling steps .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .

- Interaction energy calculations : Quantify anion-π or hydrogen-bonding interactions to optimize receptor binding .

- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Isotopic labeling : Use N-labeled reagents to clarify nitrogen environments in imidazole rings .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyrazine-urea derivatives) .

Q. How can researchers investigate the environmental fate of this compound in long-term ecological studies?

- Biodegradation assays : Monitor degradation pathways using LC-MS/MS in simulated soil/water systems .

- Bioaccumulation studies : Measure uptake in model organisms (e.g., Daphnia magna) via ICP-MS or fluorescence tagging .

- QSPR models : Predict half-life and toxicity using computational tools like EPI Suite .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., AMC-labeled peptides) .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified enzymes .

- Mutagenesis : Identify critical residues in enzyme active sites via site-directed mutagenesis .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Isosteric replacements : Substitute labile groups (e.g., ester → amide) to reduce hepatic clearance .

- Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable positions .

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., phosphonates) .

Methodological Considerations

Q. What experimental designs are recommended for assessing synergistic effects with other bioactive compounds?

- Checkerboard assays : Determine combination indices (CI) using the Chou-Talalay method .

- Transcriptomics : Profile gene expression changes via RNA-seq to identify synergistic pathways .

Q. How can researchers integrate high-throughput screening (HTS) to accelerate derivative optimization?

- Automated synthesis : Utilize platforms like flow reactors for parallel synthesis of analogs .

- Microplate-based assays : Screen 1,000+ compounds/week against target proteins using fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.